molecular formula C23H19NO2S2 B3516765 N-{4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide

N-{4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide

Cat. No.: B3516765
M. Wt: 405.5 g/mol
InChI Key: VFSSUXYTQZFJJV-UHFFFAOYSA-N
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Description

“N-{4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound also contains a sulfonamide group (-SO2NH2), which is commonly found in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic ring system. The naphthalene ring system is planar and aromatic, contributing to the stability of the molecule. The sulfonamide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The naphthalene ring might undergo electrophilic aromatic substitution reactions. The sulfonamide group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be solid at room temperature given its molecular weight. The presence of a sulfonamide group might make it somewhat polar, affecting its solubility in different solvents .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. Sulfonamides are often used as antibiotics, and they work by inhibiting bacterial synthesis of folic acid .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential pharmaceutical drug .

Properties

IUPAC Name

N-[4-(phenylsulfanylmethyl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2S2/c25-28(26,23-15-12-19-6-4-5-7-20(19)16-23)24-21-13-10-18(11-14-21)17-27-22-8-2-1-3-9-22/h1-16,24H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSSUXYTQZFJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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